1-Hexyl-3-methylimidazolium hexafluorophosphate
Overview
Description
1-Hexyl-3-methylimidazolium hexafluorophosphate is a water-immiscible imidazolium-type room temperature ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent electrochemical stability. These characteristics make it suitable for various applications, particularly in electrochemistry .
Mechanism of Action
Target of Action
1-Hexyl-3-methylimidazolium hexafluorophosphate, also known as 1-Hexyl-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V), is an ionic liquid . Its primary targets are divalent metal cations . These cations play crucial roles in various biological processes, including enzyme function and signal transduction.
Mode of Action
This compound acts as a chelate extraction solvent . It forms complexes with divalent metal cations, thereby altering their availability and activity within the system .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific divalent metal cations it targets. By chelating these cations, it can alter their biological activities, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to chelate divalent metal cations might be affected by the pH and ionic strength of the environment . Additionally, as an ionic liquid, it is water-immiscible , which could influence its distribution and action in aqueous environments.
Biochemical Analysis
Biochemical Properties
1-Hexyl-3-methylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the extraction and stabilization of metal cations . It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can act as a chelate extraction solvent for divalent metal cations using 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione as an extractant . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to interact with cellular membranes, potentially altering membrane fluidity and permeability. This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity . It can inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known for its high thermal stability, which allows it to maintain its biochemical activity over extended periods . Long-term exposure to this compound may lead to gradual degradation, potentially affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . This compound’s interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The compound’s hydrophobic nature allows it to integrate into cellular membranes, affecting its distribution within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular context to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:
Alkylation of 1-methylimidazole: The first step involves the alkylation of 1-methylimidazole with 1-bromohexane to form 1-hexyl-3-methylimidazolium bromide.
Anion Exchange: The second step involves the anion exchange of 1-hexyl-3-methylimidazolium bromide with potassium hexafluorophosphate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Friedel-Crafts Alkylation: It can be used as a solvent in the Friedel-Crafts alkylation of aromatic compounds.
Chelate Extraction: It acts as a chelate extraction solvent for divalent metal cations using 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione as an extractant.
Common Reagents and Conditions:
Friedel-Crafts Alkylation: Common reagents include aromatic compounds and alkyl halides, with the reaction typically carried out at room temperature.
Chelate Extraction: The process involves the use of 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione as the extractant under mild conditions.
Major Products:
Friedel-Crafts Alkylation: The major products are alkylated aromatic compounds.
Chelate Extraction: The major products are metal-chelate complexes.
Scientific Research Applications
1-Hexyl-3-methylimidazolium hexafluorophosphate has a wide range of scientific research applications:
Electrochemistry: It is used as an electrolyte in various electrochemical applications due to its high ionic conductivity and electrochemical stability.
Extraction Solvent: It serves as a chelate extraction solvent for divalent metal cations, making it useful in analytical chemistry.
Material Science: It is used in the synthesis of conducting polymers and intercalation electrode materials.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Hexyl-3-methylimidazolium hexafluorophosphate is unique due to its longer alkyl chain, which enhances its hydrophobicity and thermal stability compared to shorter-chain analogs like 1-butyl-3-methylimidazolium hexafluorophosphate and 1-ethyl-3-methylimidazolium hexafluorophosphate. Additionally, its hexafluorophosphate anion provides better electrochemical stability compared to other anions like bis(trifluoromethylsulfonyl)imide .
Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.F6P/c1-3-4-5-6-7-12-9-8-11(2)10-12;1-7(2,3,4,5)6/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSSSRXUOQNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047949 | |
Record name | 1-Hexyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304680-35-1 | |
Record name | 1-Hexyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hexyl-3-methylimidazolium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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